5-(furan-2-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 393.447 g/mol. This compound belongs to the class of oxazole derivatives, which are characterized by a five-membered ring containing one nitrogen and one oxygen atom. The presence of the furan and tetrahydroquinazoline moieties suggests potential biological activity, making this compound a subject of interest in drug development and research.
The synthesis of 5-(furan-2-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide can be achieved through various methods. A notable approach involves a one-pot three-component reaction that integrates the furan derivative with piperidine and tetrahydroquinazoline intermediates. This method emphasizes efficiency and minimizes the number of steps required for synthesis.
The molecular structure of 5-(furan-2-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide is characterized by several distinct features:
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=NOC(=C4)C5=CC=CO5
ALCJIWLQHVTHCH-UHFFFAOYSA-N
The compound can undergo various chemical reactions typical for oxazole derivatives:
These reactions are often facilitated by specific catalysts or reagents that enhance reaction rates and selectivity.
The mechanism of action for 5-(furan-2-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide is not fully elucidated but is believed to involve interaction with specific biological targets:
The physical and chemical properties of 5-(furan-2-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide include:
The compound's purity is usually around 95%, making it suitable for research applications.
5-(furan-2-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide has several scientific applications:
This compound exemplifies the ongoing exploration of novel chemical entities in medicinal chemistry aimed at developing effective therapeutic agents.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: